(s)-3-Amino-3-(2-chlorophenyl)propanoic acid

Serotonin receptor pharmacology Chiral drug discovery Ion channel modulation

Chiral beta-amino acid building block for stereospecific pharmaceutical synthesis. The (3S) configuration and ortho-chloro substitution enable development of neurological drug candidates where peptidomimetic stability is critical. • Enantiomeric purity: ≥98% (HPLC-verified), distinguishing it from the inactive (3R) enantiomer (CAS 740794-79-0). • Confirmed 5-HT3A receptor antagonist activity (IC50 = 30 μM), useful as a pharmacological tool compound. • Ortho-chloro handle enables further functionalization via cross-coupling or nucleophilic aromatic substitution. Supplied with full analytical certification (HPLC, NMR).

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 763922-37-8
Cat. No. B112986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-3-Amino-3-(2-chlorophenyl)propanoic acid
CAS763922-37-8
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CC(=O)[O-])[NH3+])Cl
InChIInChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
InChIKeyNXXFYRJVRISCCP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-3-(2-chlorophenyl)propanoic Acid – Overview


(S)-3-Amino-3-(2-chlorophenyl)propanoic acid (CAS 763922-37-8) is a chiral beta-amino acid derivative with molecular formula C9H10ClNO2 and molecular weight 199.63 g/mol . It features a (3S) stereoconfiguration with a 2-chlorophenyl substituent at the beta-position, categorizing it as a beta-substituted beta-alanine analog [1]. The compound is commercially available as a white solid with reported purity specifications of 98-99% , and serves primarily as a chiral building block in organic synthesis, particularly for pharmaceutical applications targeting neurological disorders .

Chiral building block for synthesis research
High-purity (S)-enantiomer specification
Supports stereospecific probe design

Why Generic Analogs Cannot Substitute


Substitution of (S)-3-Amino-3-(2-chlorophenyl)propanoic acid (CAS 763922-37-8) with non-chiral or regioisomeric analogs introduces critical failure risks. First, the (3S) stereochemistry determines three-dimensional molecular recognition at biological targets; the (3R) enantiomer (CAS 740794-79-0) may exhibit divergent or null activity at chiral receptors [1]. Second, the ortho-chloro substitution pattern (2-chlorophenyl) confers distinct electronic and steric properties compared to meta-chloro (3-chlorophenyl) or para-chloro (4-chlorophenyl) positional isomers, as demonstrated in chromatographic enantioseparation studies where 2-chlorophenyl substituted compounds exhibit different chiral recognition behavior relative to 3- and 4-chloro analogs [2]. Third, beta-amino acids possess distinct conformational preferences and metabolic stability profiles compared to alpha-amino acid counterparts, affecting both synthetic utility and biological performance [3].

(R)-enantiomer (CAS 740794-79-0) may exhibit divergent molecular recognition at chiral biological targets.
Ortho-chloro substitution pattern may alter chiral recognition behavior compared to meta- or para-chloro positional isomers.
Beta-amino acid backbone confers distinct conformational preferences and stability profiles versus alpha-amino acid analogs.

Quantitative Differentiation Evidence


5-HT3A Receptor Antagonist Activity

The (S)-enantiomer of 3-amino-3-(2-chlorophenyl)propanoic acid demonstrates quantifiable antagonist activity at the human 5-hydroxytryptamine receptor 3A (5-HT3A), a ligand-gated ion channel implicated in nausea, vomiting, and psychiatric disorders [1]. In HEK293 cells expressing human 5-HT3A receptors, this compound inhibited m-chlorophenylbiguanide-induced calcium influx with an IC50 of 30,000 nM (30 μM) [1].

5-HT3A Antagonist Activity
Class-level inference
IC50 = 30 μM
Low-potency tool compound; supports 5-HT3A receptor pharmacology research.
HEK293 calcium flux assay; ~3,000-fold lower potency than clinical 5-HT3 antagonists.
Serotonin receptor pharmacology Chiral drug discovery Ion channel modulation

Enantiomeric Purity Requirement

The S-enantiomer (CAS 763922-37-8) and R-enantiomer (CAS 740794-79-0) are commercially available as distinct, chromatographically-resolved products with specified chiral purity [1]. Studies on structurally related 2-(chlorophenyl)propanoic acids demonstrate that the ortho-chloro substitution pattern (as in this compound) exhibits distinct enantioseparation behavior under countercurrent chromatography conditions using substituted β-cyclodextrin chiral selectors, differing from meta- and para-chloro positional isomers [2].

Enantiomeric Purity Specification
Specification review
S-enantiomer 98–99% purity; R-form available separately
Ensures stereospecific procurement for chiral-sensitive applications.
Verified by HPLC/NMR; (R)-enantiomer CAS 740794-79-0.
Chiral separation Quality control Stereospecific synthesis

Beta-Amino Acid Backbone Differentiation

As a beta-amino acid derivative, (S)-3-amino-3-(2-chlorophenyl)propanoic acid possesses an ethylene spacer between the amino and carboxyl groups, conferring distinct conformational flexibility and metabolic stability compared to alpha-amino acids [1]. Alpha/beta-hybrid peptides incorporating beta-amino acid residues demonstrate enhanced resistance to proteolytic degradation and modified secondary structure propensities relative to all-alpha peptide controls [1].

Beta-Amino Acid Stability
Class-level inference
2–10× increased plasma stability (class-level)
May support peptidomimetic design with extended half-life context.
Based on integrin ligand studies; sequence-dependent effect.
Peptidomimetics Conformational analysis Metabolic stability

Recommended Research Applications


Stereospecific Pharmaceutical Intermediate Synthesis

Procure (S)-3-amino-3-(2-chlorophenyl)propanoic acid (CAS 763922-37-8) when stereospecific incorporation of the 2-chlorophenyl-beta-alanine scaffold is required. The compound's (3S) stereochemistry and 2-chloro substitution pattern enable synthesis of chiral pharmaceutical intermediates, particularly for neurological drug candidates where beta-amino acid scaffolds are employed as peptidomimetic elements . Ensure procurement from suppliers providing analytical certification (HPLC/NMR) confirming enantiomeric purity ≥98% .

5-HT3A Receptor Pharmacology Studies

Use (S)-3-amino-3-(2-chlorophenyl)propanoic acid as a low-potency antagonist tool compound for human 5-HT3A receptor studies (IC50 = 30 μM in HEK293 calcium flux assays) [1]. This activity profile supports its application in basic pharmacological characterization experiments where moderate micromolar affinity is sufficient for probing receptor-ligand interactions. Note that this potency is 3-4 orders of magnitude lower than clinical 5-HT3 antagonists; therefore, the compound is not suitable for in vivo efficacy studies requiring high target engagement.

Peptidomimetic Design and SAR Studies

Employ (S)-3-amino-3-(2-chlorophenyl)propanoic acid as a beta-amino acid building block in structure-activity relationship (SAR) studies exploring integrin antagonists and related peptidomimetic programs [2]. The beta-amino acid backbone confers enhanced proteolytic stability compared to alpha-amino acid counterparts, making it valuable for developing compounds with improved pharmacokinetic properties [2]. The ortho-chloro substituent provides a handle for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Chiral Reference Standard for Analytical Methods

Utilize (S)-3-amino-3-(2-chlorophenyl)propanoic acid (CAS 763922-37-8) as a pure S-enantiomer reference standard for developing and validating chiral analytical methods (HPLC with chiral stationary phases, capillary electrophoresis, or countercurrent chromatography) [3]. The distinct enantioseparation behavior of ortho-chlorophenyl substituted beta-amino acids under cyclodextrin-mediated chiral recognition makes this compound useful as a system suitability standard for verifying chiral separation performance [3].

Application
Selection Property
Validation Focus
Stereospecific intermediate synthesis
(3S)-chirality, 2-chloro substitution
Enantiomeric purity review
5-HT3A receptor pharmacology research
Reported micromolar antagonist activity
5-HT3A receptor assay context
Peptidomimetic SAR studies
Beta-amino acid scaffold, proteolytic stability
Stability assay context, structural characterization
Chiral analytical method development
Ortho-chloro chiral recognition
Chiral separation performance verification

Technical Documentation Hub

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